Inhibition of Collagen Gel Contraction: Tocoretinate vs. 13-cis-Retinoic Acid and All-trans-Retinoic Acid
In a direct head-to-head in vitro comparison using human dermal fibroblasts in hydrated type-1 collagen gel matrices, tocoretinate (TR), 13-cis-retinoic acid (isotretinoin), and all-trans-retinoic acid all significantly inhibited collagen gel matrix contraction across the same concentration range without significantly affecting fibroblast growth. The assay provides quantitative evidence that tocoretinate achieves tissue-softening effects comparable to clinically established retinoids in this model system [1].
| Evidence Dimension | Inhibition of collagen gel matrix contraction (tissue softening/anti-fibrotic effect) |
|---|---|
| Target Compound Data | Significant inhibition observed from 10⁻⁴ M to 10⁻⁸ M |
| Comparator Or Baseline | 13-cis-retinoic acid (isotretinoin) and all-trans-retinoic acid: significant inhibition observed from 10⁻⁴ M to 10⁻⁸ M |
| Quantified Difference | No significant difference in inhibitory efficacy across compounds within the 10⁻⁴ to 10⁻⁸ M concentration range |
| Conditions | Human dermal fibroblasts cultured in hydrated type-1 collagen gel matrices; dose-dependent tenascin-C induction also observed |
Why This Matters
Demonstrates that tocoretinate exerts tissue-softening and anti-fibrotic effects comparable to two clinically established retinoids (isotretinoin and tretinoin), supporting its use in sclerotic skin conditions while offering the added antioxidant benefit of the tocopherol moiety.
- [1] Yamada E, Mizutani H, Yoshida T, Isoda K, Shimizu M. Tocoretinate inhibited the contraction of collagen gel matrices by human dermal fibroblasts with tenascin-C expression. Journal of Dermatological Science. 1999;22(1):45-53. View Source
